(+)-Neomenthol

Catalog No.
S574768
CAS No.
89-78-1
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Neomenthol

CAS Number

89-78-1

Product Name

(+)-Neomenthol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water
insoluble in water; soluble in alcohol and acetone

Synonyms

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, Menthol, Menthol, (1alpha,2beta,5alpha)-Isomer

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C

The exact mass of the compound Menthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 m0.42 mg/ml at 25 °cin water, 420 mg/l at 25 °cin water, 456 mg/l at 25 °cvery soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-menthol/0.42 mg/ml at 25 °cvery soluble in alcohol and volatile oils; slightly soluble in waterpractically insoluble to insolublesparingly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758395. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of p-menthan-3-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Neomenthol (often categorized under the generic menthol CAS 89-78-1, specifically CAS 2216-52-6 for the enantiomer) is a monocyclic monoterpene alcohol and a distinct stereoisomer of the widely utilized (-)-menthol. Characterized by a (1S,2S,5R) configuration, its most stable chair conformation places the hydroxyl group in an axial position, with the methyl and isopropyl groups in equatorial positions [1]. This specific stereochemistry fundamentally dictates its physical and chemical properties, rendering it a liquid at room temperature and significantly altering its reactivity profile. For industrial and scientific procurement, (+)-neomenthol is prioritized not for the intense cooling sensation associated with standard menthol, but for its unique kinetic behavior in chiral synthesis, its distinct formulation processability, and its utility as a calibrated tool compound in receptor pharmacology.

Substituting generic menthol or the naturally abundant (-)-menthol for (+)-neomenthol fundamentally compromises process workflows and experimental integrity. From a processability standpoint, (-)-menthol is a solid that requires thermal input to melt for liquid formulations, whereas (+)-neomenthol is naturally a liquid, eliminating this processing step [1]. Chemically, the equatorial hydroxyl group of (-)-menthol reacts differently than the axial hydroxyl of (+)-neomenthol; generic substitution will result in inverted kinetics, causing unexpectedly fast acylation or sluggish oxidation during precursor conversion [2]. Furthermore, in pharmacological assays, substituting (-)-menthol will cause rapid saturation of TRPM8 receptors, destroying the dynamic range required for calibrated sensory or analgesic studies that rely on (+)-neomenthol's attenuated potency [3].

Room-Temperature Liquid State for Streamlined Formulation

Unlike the ubiquitous (-)-menthol, which is a solid at room temperature and requires heating for liquid formulations, (+)-neomenthol exists as a clear liquid under standard conditions. Technical data indicates (+)-neomenthol possesses a melting point of -22 °C, representing a substantial 64 °C reduction compared to the ~42 °C melting point of (-)-menthol [1]. This thermal property eliminates the need for pre-melting steps in industrial processing.

Evidence DimensionMelting point
Target Compound Data-22 °C
Comparator Or Baseline(-)-Menthol (~42 °C)
Quantified Difference64 °C lower melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Eliminates the energy and time costs associated with melting solid precursors during continuous-flow synthesis or liquid formulation compounding.

Accelerated Oxidation Kinetics for Menthone Synthesis

The stereochemical configuration of (+)-neomenthol, specifically its axial hydroxyl group, fundamentally alters its reactivity profile compared to equatorial isomers. During oxidation to menthone, the transition from an sp3 to an sp2 hybridized carbon relieves 1,3-diaxial steric strain. Consequently, (+)-neomenthol undergoes oxidation at a significantly faster rate than (-)-menthol, where the equatorial hydroxyl group lacks this thermodynamic driving force for strain relief [1].

Evidence DimensionRelative oxidation rate to menthone
Target Compound DataFaster oxidation kinetics (axial hydroxyl)
Comparator Or Baseline(-)-Menthol (slower oxidation kinetics, equatorial hydroxyl)
Quantified DifferenceKinetically accelerated conversion due to relief of 1,3-diaxial steric strain
ConditionsStandard sp3 to sp2 oxidative transition

Optimizes throughput and yield when procuring a starting material specifically for the synthesis of menthone and related chiral derivatives.

Sterically Hindered Acylation for Selective Protection

The axial orientation of the hydroxyl group in (+)-neomenthol also dictates its esterification behavior. In acylation reactions, the transition state for an axial alcohol experiences increased steric crowding compared to an equatorial alcohol. As a result, the acylation rate of (+)-neomenthol is markedly slower than that of (-)-menthol [1]. This kinetic differentiation can be strategically exploited in complex synthetic sequences requiring selective reactivity.

Evidence DimensionRelative acylation/esterification rate
Target Compound DataSlower acylation (axial hydroxyl)
Comparator Or Baseline(-)-Menthol (faster acylation, equatorial hydroxyl)
Quantified DifferenceReduced reaction rate due to transition state steric strain
ConditionsStandard acylation/esterification conditions

Enables selective protection or differential reaction rates in synthetic workflows where distinguishing between axial and equatorial hydroxyls is required.

Attenuated TRPM8 Agonism for Controlled Sensory Assays

In pharmacological screening, (+)-neomenthol provides a distinct activation profile at the TRPM8 cold receptor compared to the primary isomer. Whole-cell patch-clamp electrophysiology demonstrates that (+)-neomenthol activates human TRPM8 with an EC50 of 206.22 ± 11.4 µM, whereas (-)-menthol exhibits a significantly higher potency with an EC50 of 62.64 ± 1.2 µM [1]. This 3.3-fold reduction in potency allows researchers to probe channel gating mechanisms and structure-activity relationships without the rapid saturation effects typical of (-)-menthol.

Evidence DimensionTRPM8 Agonist Potency (EC50)
Target Compound Data206.22 ± 11.4 µM
Comparator Or Baseline(-)-Menthol (62.64 ± 1.2 µM)
Quantified Difference3.3-fold lower potency
ConditionsWhole-cell patch-clamp on HEK293 cells expressing human TRPM8 (~25°C, +80 mV)

Provides a calibrated, lower-potency benchmark for sensory and analgesic assay development where standard menthol causes premature receptor saturation.

Liquid-Phase Fragrance and Flavor Formulation

Because (+)-neomenthol is a liquid at room temperature (melting point -22 °C), it is highly preferred over solid (-)-menthol in continuous-flow blending and liquid formulation processes. This eliminates the need for heated mixing vessels, reducing energy costs and preventing the thermal degradation of sensitive co-ingredients during product manufacturing [1].

Precursor for Menthone Synthesis

Leveraging its accelerated oxidation kinetics due to the relief of 1,3-diaxial strain, (+)-neomenthol is an optimal starting material for the efficient synthesis of menthone. Industrial chemists select it over equatorial isomers to achieve faster conversion rates and higher throughput in oxidative transformations [2].

Calibrated TRPM8 Receptor Assays

In neuropharmacology and analgesic drug discovery, (+)-neomenthol is utilized as a lower-potency tool compound (EC50 = 206.22 µM). It allows researchers to study TRPM8 channel gating and allosteric modulation without the rapid saturation and desensitization issues caused by the more potent (-)-menthol [3].

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Liquid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
colourless liquid

Color/Form

Crystals or granules

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
95.00 °C. @ 12.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)
0.896-0.903 (20°)

LogP

3.4
3.4 (LogP)
3.40
log Kow = 3.3

Odor

Peppermint odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-22 °C

UNII

89S3KO7RR9
42RE7MA7PA

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Menthol is the main component in the essential oils of cornmint and peppermint. It can be extracted from plants or synthetically produced. It is a white or colorless, flaky, crystalline substance. It is solid at room temperature. It has a peppermint smell and taste. It is one of the most important flavoring substances after vanilla and citrus. Menthol is moderately soluble in water. USE: Menthol is used in mentholated cigarettes and can be present at low levels in non-mentholated cigarette brands. It is an ingredient in medicines, make-up and pesticides. It is used in candies, chewing gum, liqueurs and toothpastes as a flavor ingredient. It is used as a cooling ingredient in shampoos and soaps. EXPOSURE: Workers that use, extract or produce menthol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain menthol. Menthol will be inhaled when using vapor medications containing it or from cigarette smoke. Skin exposure will result from use of topical medications, make-up, insect repellants, shampoos and soaps containing menthol. If menthol is released to the environment, it will be broken down in air. It is not expected to be broken down by light. If released to water or soil, it is not expected to bind to soil or suspended particles. It will move into air from water and moist soil surfaces. It is expected to move through soil at a high rate. It is not expected to be broken down by microorganisms. Menthol will not build up in aquatic organisms. RISK: Eye, nose, and throat irritation have been reported in humans exposed to L-menthol vapors. Mild skin irritation has been reported with direct skin contact. Allergic skin reactions are not common in humans. Stomach upset can occur with inhalation or oral exposure to high concentrations. Liver effects, kidney effects, and mild nervous system effects occurred in animals repeatedly fed diets containing high levels of L-menthol or mixture of D- and L-Menthol. No reproductive effects were reported in laboratory animals exposed to menthol. Oral menthol exposure during pregnancy did not cause abortions or birth defects in laboratory animals. Tumors were not induced in laboratory animals following lifetime exposure to a diet containing a mixture of D- and L-menthol. The potential for menthol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

INHALERS CONTAINING MENTHOL COMPRESSED INTO BLOCKS OR CONES ARE COMMONLY USED FOR THE RELIEF OF NASAL CONGESTION, HEADACHE, AND NEURALGIA. IT IS NOW RARELY ADMINISTERED INTERNALLY. /MENTHOL/
TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/
IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Pharmacology

Menthol is a covalent organic compound made synthetically or obtained from peppermint or other mint oils. Menthol induces a cooling sensation on the skin upon inhalation, oral ingestion, or topical application by stimulating the cold-sensitive receptors expressed on the skin, without actually causing a drop in the skin temperature.
Levomenthol is a levo isomer of menthol, an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Antipruritics

Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Menthol, after topical application, causes a feeling of coolness due to stimulation of 'cold' receptors by inhibiting Ca++ currents of neuronal membranes. It may also yield analgesic properties via kappa-opioid receptor agonism.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

23283-97-8
63903-52-6
89-78-1
490-99-3

Absorption Distribution and Excretion

...THE PERCENTAGE OF A DOSE OF L-MENTHOL THAT IS EXCRETED COMBINED WITH GLUCURONIC ACID IN THE RABBIT DEPENDS ON THE MAGNITUDE OF THE DOSE; THE LARGER THE DOSE, THE LESS IS THE CONJUGATION.

Metabolism Metabolites

L-MENTHOL CONJUGATES READILY IN RABBIT FORMING L-MENTHYL-BETA-D-GLUCURONIDE. ABOUT HALF OF THE L-MENTHOL FED TO RABBITS IS EXCRETED COMBINED WITH GLUCURONIC ACID; THE FATE OF OTHER HALF IS NOT KNOWN, BUT IT IS POSSIBLE THAT RING FISSION OCCURS WITH CONSIDERABLE DEGRADATION OF THE MENTHOL MOLECULE.
IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/
L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.
(-)-Menthol has known human metabolites that include p-Menthane-3,-8-diol and (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol

Drug Warnings

"COOLING" EFFECT OF L-MENTHOL WAS FOUND...TO BE SUPERIOR TO THAT PRODUCED BY OTHER ISOMERS; ODOR AND TASTE, TOO OF L-MENTHOL WERE SUPERIOR, WITH SOME OF THE ISOMERS PRODUCING SHARP, IRRITATING AND DISAGREEABLE PERCEPTIONS.

Biological Half Life

0.06 Days

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained from peppermint oil or other mint oils, or prepared synthetically by hydrogenation of thymol. /Menthol/
A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

MENTHOL- OFFICIAL FINAL ACTION; COLORIMETRIC METHOD; GAS CHROMATOGRAPHIC METHOD. /MENTHOL/
AOAC 929.14. Menthol in Drugs. Saponification method.
BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

L-MENTHOL & RELATED MONOTERPENES WERE DETERMINED IN URINE BY GAS-LIQUID CHROMATOGRAPHY. URINE WAS EXTRACTED WITH ETHYL ACETATE, & SAMPLES WERE INJECTED ONTO A GLASS COLUMN WITH POLYETHYLENE GLYCOL AS THE STATIONARY PHASE & NITROGEN AS THE CARRIER GAS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic.
Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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